![molecular formula C66H38F4O12S3 B15285323 tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate](/img/structure/B15285323.png)
tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(Z)-(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[96002,904,8012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core pentacyclic structure and the introduction of various substituents. Common synthetic methods may include:
Cyclization reactions: to form the pentacyclic core.
Fluorination reactions: to introduce fluoro groups.
Oxidation and reduction reactions: to form dioxo and hydroxy groups.
Esterification reactions: to introduce carboxylate groups.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxy groups.
Substitution: Replacement of fluoro groups with other substituents.
Esterification and hydrolysis: Formation and cleavage of ester bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines or thiols.
Esterification reagents: Alcohols and carboxylic acids with acid catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes involving fluoro and dioxo groups.
Medicine: Potential use as a drug candidate or a precursor for drug synthesis.
Industry: Use in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
Tetrabenzyl derivatives: Compounds with similar tetrabenzyl groups but different substituents.
Fluoroindenyl compounds: Compounds with fluoro and indenyl groups.
Pentacyclic compounds: Compounds with similar pentacyclic core structures.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and a complex pentacyclic structure, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C66H38F4O12S3 |
|---|---|
Molecular Weight |
1195.2 g/mol |
IUPAC Name |
tetrabenzyl 14-[(5,6-difluoro-1,3-dioxoinden-2-ylidene)methyl]-6-[(5,6-difluoro-1-hydroxy-3-oxo-1H-inden-2-ylidene)methyl]-3,7,13-trithiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene-10,10,17,17-tetracarboxylate |
InChI |
InChI=1S/C66H38F4O12S3/c67-46-25-39-40(26-47(46)68)55(72)43(54(39)71)21-37-23-45-58(83-37)51-52(65(45,61(75)79-29-33-13-5-1-6-14-33)62(76)80-30-34-15-7-2-8-16-34)60-53(59-50(85-60)24-38(84-59)22-44-56(73)41-27-48(69)49(70)28-42(41)57(44)74)66(51,63(77)81-31-35-17-9-3-10-18-35)64(78)82-32-36-19-11-4-12-20-36/h1-28,56,73H,29-32H2 |
InChI Key |
NNVWELONVACVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2(C3=C(C4=C2C5=C(C4(C(=O)OCC6=CC=CC=C6)C(=O)OCC7=CC=CC=C7)C8=C(S5)C=C(S8)C=C9C(C1=CC(=C(C=C1C9=O)F)F)O)SC(=C3)C=C1C(=O)C2=CC(=C(C=C2C1=O)F)F)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate](/img/structure/B15285241.png)
![[2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15285243.png)
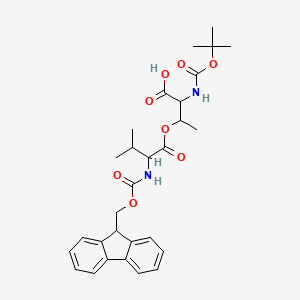
![1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B15285252.png)
![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea](/img/structure/B15285258.png)
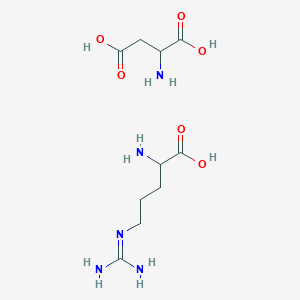
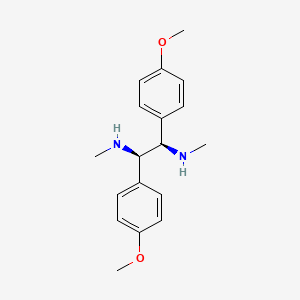
![N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B15285272.png)
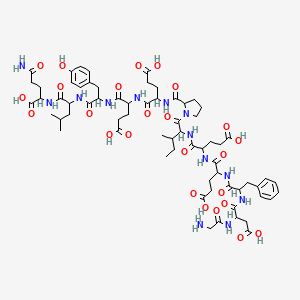
![7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one](/img/structure/B15285288.png)
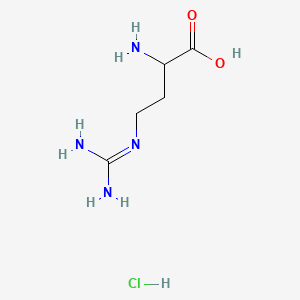
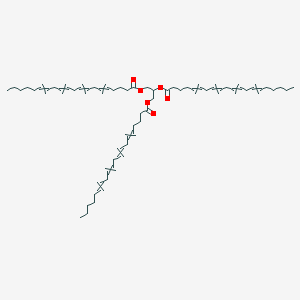
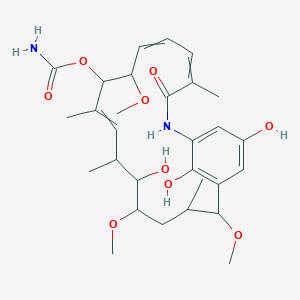
![Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15285339.png)
